molecular formula C23H31O4P B11828357 (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B11828357
M. Wt: 402.5 g/mol
InChI Key: APINUOMEGRQMFN-KMRXNPHXSA-N
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Description

(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound with a unique structure that includes a benzo[d][1,3]oxaphosphole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Properties

Molecular Formula

C23H31O4P

Molecular Weight

402.5 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C23H31O4P/c1-22(2,3)28-20-15(19-16(24-6)12-10-13-17(19)25-7)11-9-14-18(20)27-21(28)23(4,5)26-8/h9-14,21H,1-8H3/t21-,28-/m0/s1

InChI Key

APINUOMEGRQMFN-KMRXNPHXSA-N

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C(C)(C)OC

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C(C)(C)OC

Origin of Product

United States

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